molecular formula C21H19N7OS B2953372 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 890602-61-6

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B2953372
CAS No.: 890602-61-6
M. Wt: 417.49
InChI Key: LRYMTMJXZPCOAD-UHFFFAOYSA-N
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Description

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves multiple steps, including cyclization and condensation reactions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often require refluxing in ethanol with a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with various molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it has been shown to inhibit PARP-1 and EGFR, leading to apoptosis in cancer cells . The molecular pathways involved include the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole is unique due to its specific combination of triazole and thiadiazole rings, along with the benzyl and ethoxyphenyl substituents. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-benzyl-6-[1-(2-ethoxyphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c1-3-29-17-12-8-7-11-16(17)27-14(2)19(23-26-27)20-25-28-18(22-24-21(28)30-20)13-15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYMTMJXZPCOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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